4-[(4-Nitrophenyl)sulfanylmethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group and a sulfanylmethyl group. It is known for its applications in medicinal chemistry, particularly as a precursor for various biologically active molecules .
Preparation Methods
The synthesis of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under specific conditions . The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-thiomorpholinoaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various drugs, including antidiabetic, antimigraine, and antibiotic agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine involves its interaction with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as a building block in amide-coupling reactions, which are crucial in drug development . The sulfur atom in the thiomorpholine group increases the lipophilicity of the compound, enhancing its interaction with biological membranes and enzymes.
Comparison with Similar Compounds
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine can be compared with other similar compounds, such as:
4-(4-Nitrophenyl)thiomorpholine: This compound is structurally similar but lacks the sulfanylmethyl group.
Morpholine derivatives: Various morpholine derivatives are used in medicinal chemistry, but the presence of the nitrophenyl and sulfanylmethyl groups in this compound makes it unique in terms of its chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its structural features and applications.
Properties
CAS No. |
6631-75-0 |
---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C11H14N2O3S/c14-13(15)10-1-3-11(4-2-10)17-9-12-5-7-16-8-6-12/h1-4H,5-9H2 |
InChI Key |
KTJWYUMKVRILEP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.